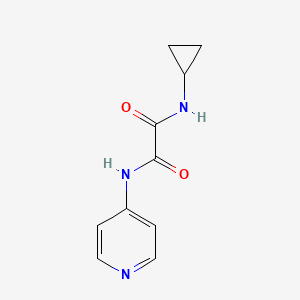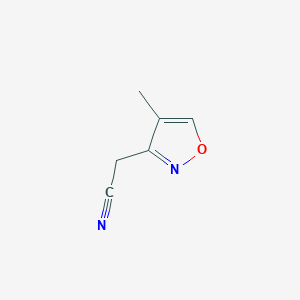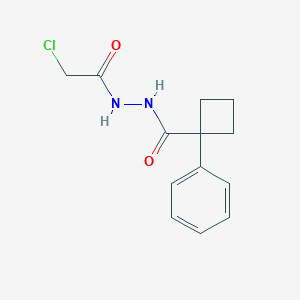
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide is a chemical compound with diverse applications in scientific research. It is known for its intriguing properties and contributions to advancements in various fields. The compound’s molecular formula is C12H12N2O2, and it features a cyclopropyl group and a pyridinyl group attached to an oxalamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide typically involves the reaction of oxalic acid dihydrate with 4-aminopyridine and cyclopropylamine. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides.
Wissenschaftliche Forschungsanwendungen
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis or as therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N2-di(pyridin-4-yl)oxalamide: Similar structure but lacks the cyclopropyl group.
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: Contains different substituents on the oxalamide backbone.
Uniqueness
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
N-cyclopropyl-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9(12-7-1-2-7)10(15)13-8-3-5-11-6-4-8/h3-7H,1-2H2,(H,12,14)(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQXULSENOGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2743389.png)

![1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2743392.png)
![5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide](/img/structure/B2743394.png)
![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B2743395.png)

![N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2743398.png)



![3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2743406.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2743408.png)


